5-(Piperidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole

Description

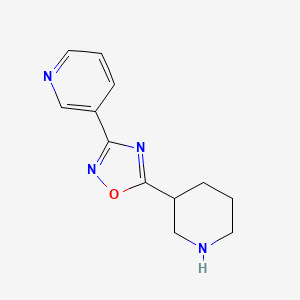

5-(Piperidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a pyridin-3-yl group at position 3 and a piperidin-3-yl group at position 3. The oxadiazole ring is a five-membered aromatic system with two nitrogen and one oxygen atom, contributing to its metabolic stability and ability to engage in hydrogen bonding.

Structure

3D Structure

Properties

IUPAC Name |

5-piperidin-3-yl-3-pyridin-3-yl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c1-3-9(7-13-5-1)11-15-12(17-16-11)10-4-2-6-14-8-10/h1,3,5,7,10,14H,2,4,6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJABBJUGFLNJQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NC(=NO2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of piperidine-3-carboxylic acid hydrazide with pyridine-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-(Piperidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of corresponding oxadiazole N-oxides.

Reduction: Formation of reduced derivatives with altered functional groups.

Substitution: Formation of substituted oxadiazole derivatives with various functional groups attached to the pyridine ring.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing oxadiazole rings possess antimicrobial properties. Studies have shown that derivatives of 5-(Piperidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole exhibit significant activity against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Potential

Recent investigations have highlighted the anticancer potential of oxadiazole derivatives. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines. The compound's ability to inhibit key signaling pathways involved in cell proliferation and survival presents a promising avenue for cancer therapy.

Neuroprotective Effects

The neuroprotective properties of this compound are being explored for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies suggest that it may modulate neurotransmitter systems and reduce oxidative stress, thereby protecting neuronal cells from damage.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various oxadiazole derivatives, including this compound. The results showed a significant reduction in bacterial growth compared to controls, indicating its potential as a new antimicrobial agent.

Case Study 2: Cancer Cell Apoptosis Induction

In another study featured in Cancer Research, researchers investigated the effects of this compound on human breast cancer cell lines. The findings revealed that treatment with this compound led to increased levels of apoptotic markers and reduced cell viability, supporting its development as a therapeutic agent.

Case Study 3: Neuroprotection in Animal Models

A recent animal study published in Neuroscience Letters assessed the neuroprotective effects of the compound in models of induced oxidative stress. Results indicated a significant decrease in neuronal loss and improved cognitive function post-treatment, suggesting its potential utility in treating neurodegenerative conditions.

Mechanism of Action

The mechanism of action of 5-(Piperidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

5-(Piperidin-4-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole

- Structure : Differs in the substitution positions: piperidin-4-yl (vs. 3-yl) and pyridin-4-yl (vs. 3-yl) groups.

- Piperidin-4-yl’s axial vs. equatorial conformation could influence solubility and membrane permeability .

- Purity: Reported as 95% (vs.

5-[2-(1-Phenylethyl-pyrrolidin-3-yl)oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole

- Structure : Incorporates a phenylethyl-pyrrolidinyl-oxybenzene substituent instead of piperidin-3-yl.

- Impact : The bulky phenylethyl group enhances lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility. Pyrrolidine’s smaller ring size (5-membered vs. 6-membered piperidine) may affect conformational flexibility .

Heterocyclic Modifications

3-(Pyridin-3-yl)-5-(thiophen-3-yl)-1,2,4-oxadiazole

- Structure : Replaces piperidin-3-yl with thiophen-3-yl.

- This compound demonstrated antitumor activity, suggesting heterocycle choice directly influences therapeutic targeting .

5-Cyclopropyl-3-(pyridin-3-yl)-1,2,4-oxadiazole

- Structure : Substitutes piperidin-3-yl with cyclopropyl.

Functional Group Effects

5-(Chloromethyl)-3-(pyridazin-3-yl)-1,2,4-oxadiazole

4-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanoic Acid

- Structure: Carboxylic acid derivative with a butanoic acid chain.

- Impact : The acidic group improves water solubility and enables salt formation, beneficial for oral bioavailability. This modification is common in prodrug designs .

Key Research Findings

- Antitumor Potential: Thiophene-substituted analogs (e.g., 3-(pyridin-3-yl)-5-(thiophen-3-yl)-1,2,4-oxadiazole) show promise as PPAR-α agonists, highlighting the role of sulfur-containing heterocycles in oncology .

- Metabolic Stability : Piperidine-substituted compounds (e.g., 5-(piperidin-4-yl)-3-(pyridin-4-yl)-oxadiazole) exhibit high purity (95%), suggesting robustness in synthesis, though biological data are lacking .

- Solubility Optimization: Carboxylic acid derivatives (e.g., 4-(3-(pyridin-3-yl)-oxadiazol-5-yl)butanoic acid) demonstrate strategies to enhance pharmacokinetics through functional group addition .

Biological Activity

5-(Piperidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.

Chemical Structure and Properties

The compound's chemical structure can be represented by the following molecular formula:

- Molecular Formula : C12H14N4O

- Molecular Weight : 226.27 g/mol

Antimicrobial Activity

Research has demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. The 1,2,4-oxadiazole ring system is particularly noted for its antibacterial and antifungal activities.

- Study Findings : A study conducted by Dhumal et al. (2016) reported that compounds containing the 1,2,4-oxadiazole core showed potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The presence of piperidine moieties enhanced this activity significantly .

| Compound | Target Bacteria | Activity Level |

|---|---|---|

| This compound | S. aureus | Moderate to Strong |

| This compound | E. coli | Moderate |

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. For instance, compounds with the 1,2,4-oxadiazole scaffold have shown promising results in inhibiting cancer cell proliferation.

- Case Study : In vitro studies indicated that derivatives of 1,2,4-oxadiazoles exhibited cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and U937 (acute monocytic leukemia). Notably, some derivatives demonstrated better efficacy than traditional chemotherapeutics like doxorubicin .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 5a | MCF-7 | 10.38 |

| 5b | U937 | 8.25 |

Anti-inflammatory Activity

The anti-inflammatory properties of oxadiazoles have also been documented. Studies have shown that these compounds can inhibit inflammatory responses effectively.

- Research Findings : A study evaluating the anti-inflammatory effects of oxadiazole derivatives revealed significant edema inhibition in carrageenan-induced paw edema models. The most active compounds showed up to 82% inhibition compared to standard drugs .

| Compound | Edema Inhibition (%) |

|---|---|

| Compound A | 82 |

| Indomethacin | 48 |

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

- Antimicrobial : The compound likely disrupts bacterial cell wall synthesis or inhibits essential enzymes involved in metabolic pathways.

- Anticancer : It may induce apoptosis through activation of caspases and modulation of p53 signaling pathways.

- Anti-inflammatory : The anti-inflammatory effects could be due to inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.

Q & A

What are the recommended synthetic methodologies for 5-(Piperidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole, and how can reaction conditions be optimized?

Level: Basic

Answer:

The synthesis typically involves cyclization of precursor amidoximes or nitrile oxides with carboxylic acid derivatives. Key steps include:

- Precursor preparation: Use of 3-pyridyl nitrile and piperidin-3-yl carboxylic acid derivatives.

- Cyclization: Employ microwave-assisted synthesis (60–120°C, 30–60 min) or reflux in solvents like dimethylformamide (DMF) or dichloromethane (DCM) to enhance yield and purity .

- Purification: Column chromatography with gradients of ethyl acetate/hexane or methanol/DCM.

Optimization strategies include adjusting solvent polarity, temperature control, and catalyst screening (e.g., HATU for coupling steps).

Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?

Level: Basic

Answer:

- NMR spectroscopy: ¹H and ¹³C NMR to confirm the oxadiazole ring (C=N peaks at ~160–165 ppm) and substituent integration (piperidine δ 1.5–3.5 ppm; pyridyl δ 7.5–8.5 ppm) .

- Mass spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 245.1294 for C₁₁H₁₃N₅O).

- X-ray crystallography: Resolve ambiguities in regiochemistry, particularly for oxadiazole substitution patterns .

How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

Level: Advanced

Answer:

- Core modifications: Introduce substituents at the piperidine nitrogen (e.g., alkylation, acylation) or pyridyl positions (halogenation, methoxy groups) to assess impact on target binding .

- Biological assays: Pair synthetic analogs with enzymatic assays (e.g., kinase inhibition) or cellular models (e.g., antiviral activity in Vero cells).

- Computational docking: Use Schrödinger Suite or AutoDock to predict interactions with targets like viral proteases or neurotransmitter receptors .

What strategies address poor solubility in aqueous buffers during in vitro testing?

Level: Advanced

Answer:

- Salt formation: React with HCl or trifluoroacetic acid to improve hydrophilicity.

- Co-solvents: Use DMSO (≤1% v/v) or cyclodextrin-based formulations.

- Prodrug design: Introduce hydrolyzable groups (e.g., esters) at the piperidine nitrogen .

How can computational modeling guide the identification of biological targets?

Level: Advanced

Answer:

- Target prediction: Use SwissTargetPrediction or PharmMapper to prioritize kinases, GPCRs, or ion channels.

- Molecular dynamics (MD): Simulate binding stability in proteins like SARS-CoV-2 Mpro or dopamine receptors .

- Validation: Cross-reference docking scores with experimental IC₅₀ values from enzymatic assays.

How should researchers resolve contradictions in reported bioactivity data across studies?

Level: Advanced

Answer:

- Replication: Repeat assays under standardized conditions (e.g., cell line, incubation time).

- Meta-analysis: Compare data from orthogonal methods (e.g., SPR vs. fluorescence polarization).

- Control experiments: Verify compound purity (HPLC ≥95%) and exclude off-target effects via siRNA knockdown .

What in vitro assays are suitable for assessing neuropharmacological potential?

Level: Advanced

Answer:

- Receptor binding: Radioligand displacement assays for σ-1 or NMDA receptors.

- Functional assays: Calcium flux measurements in neuronal cell lines (e.g., SH-SY5Y).

- Metabolic stability: Incubate with liver microsomes to estimate half-life .

How can thermal stability and storage conditions be optimized for long-term use?

Level: Basic

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.